3-chloro-2-(5-(methylsulfonyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine
Overview
Description
3-chloro-2-(5-(methylsulfonyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C10H5ClF6N4O2S and its molecular weight is 394.68 g/mol. The purity is usually 95%.
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Biological Activity
The compound 3-chloro-2-(5-(methylsulfonyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is . The structure includes a pyridine ring substituted with trifluoromethyl and triazole groups, which are known to enhance biological activity.
Biological Activity Overview
This compound falls under the category of triazoles, which have been extensively studied for their antimicrobial, antifungal, and anticancer properties. The specific biological activities of this compound can be summarized as follows:
- Antimicrobial Activity : Triazole derivatives are known for their potent antimicrobial effects. This compound has shown significant activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.
- Antifungal Activity : Similar to other triazoles, this compound exhibits antifungal properties, making it a candidate for treating fungal infections.
- Anticancer Potential : Some studies suggest that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways essential for microbial survival and cancer cell proliferation.
- Inhibition of Ergosterol Biosynthesis : Triazoles inhibit the enzyme lanosterol demethylase (CYP51), which is crucial for ergosterol synthesis in fungi. This leads to increased membrane permeability and ultimately fungal cell death.
- DNA Interaction : The presence of the triazole ring allows for interaction with nucleic acids, potentially disrupting DNA replication in pathogenic organisms.
Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various triazole derivatives against a panel of pathogens. The compound demonstrated a minimum inhibitory concentration (MIC) ranging from 0.5 to 8 μg/mL against several strains including E. coli and S. aureus, outperforming traditional antibiotics like vancomycin and ciprofloxacin .
Antifungal Activity
In another study focusing on antifungal properties, the compound exhibited significant activity against Candida albicans with an MIC of 2 μg/mL compared to fluconazole's MIC of 16 μg/mL . This indicates a promising potential for treating resistant fungal infections.
Anticancer Properties
Research on the anticancer effects of triazole derivatives highlighted that compounds similar to this one could induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins .
Data Tables
Properties
IUPAC Name |
3-chloro-2-[5-methylsulfonyl-3-(trifluoromethyl)-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF6N4O2S/c1-24(22,23)8-19-7(10(15,16)17)20-21(8)6-5(11)2-4(3-18-6)9(12,13)14/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPYGVRMENUKPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC(=NN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF6N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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